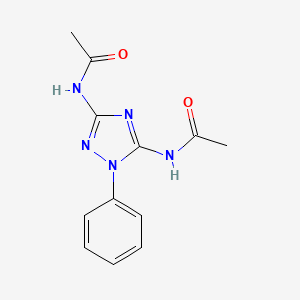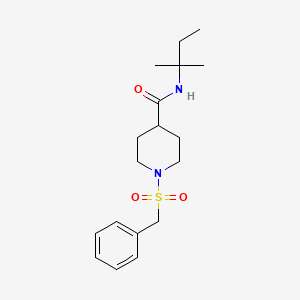
N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole compounds are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .
Synthesis Analysis
The synthesis of triazole compounds often involves reactions that lead to the formation of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer . This process is explored using electronic structure calculations and non-adiabatic dynamics simulations .Physical And Chemical Properties Analysis
Triazole compounds are known for their excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .Scientific Research Applications
Synthesis and Antiproliferative Activity
N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide and its derivatives have been explored for their potential in cancer research. Specifically, compounds synthesized by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives showed significant in vitro antiproliferative activity against a wide range of cancer cell lines. This includes leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Compound 1c, in particular, demonstrated notable efficacy against colon and melanoma cell lines, indicating its potential as a cancer therapeutic agent (Maggio et al., 2011).
Anticonvulsant Activity
Research into alkanamide derivatives of this compound has shown that the introduction of a 1,2,4-triazole ring can lead to compounds with significant anticonvulsant activity. The structural modifications involving the triazole ring and phenylacetamide backbone suggest a promising avenue for developing new anticonvulsant drugs (Tarikogullari et al., 2010).
Antimicrobial and Antifungal Applications
Compounds containing the this compound structure have been evaluated for their antimicrobial and antifungal activities. Novel 1,2,4-triazole derivatives, for instance, have demonstrated effective antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae, showcasing their potential as agricultural bactericides. This suggests a role for these compounds in plant protection and agricultural productivity enhancement (Yang & Bao, 2017).
Potential as Antiasthma Agents
The exploration of triazolo[1,5-c]pyrimidines, synthesized via reactions involving this compound structures, has identified them as potential mediator release inhibitors, which could serve as a novel approach to treating asthma. These compounds have shown activity in inhibiting histamine release, a key factor in allergic reactions, pointing towards their potential utility as antiasthma agents (Medwid et al., 1990).
Mechanism of Action
Target of Action
Triazole compounds, such as N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide, are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The associated two-dimensional S1 minimum-energy potential energy surface indicated that the dynamical roles of these two S1/S0 conical intersections in the S1 excited-state decay were quite different . The whole trajectories decay to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process .
Pharmacokinetics
The esipt-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission , which might impact its bioavailability.
Result of Action
The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission . These results and ESIPT mechanisms are helpful for understanding the decay pathways of similar systems .
Action Environment
The esipt-i reaction was more favorable to occur than the esipt-ii process , suggesting that the environment might influence the compound’s action, efficacy, and stability.
Future Directions
The future directions for research on triazole compounds could involve further exploration of their synthesis methods, mechanisms of action, and applications in various fields. Their excellent electronic properties and diagnostic potential in the fields of organic electronics and organic photovoltaics make them a promising area of study .
properties
IUPAC Name |
N-(5-acetamido-1-phenyl-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(18)13-11-15-12(14-9(2)19)17(16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQVULXMOINQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=N1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)
![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)
![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)